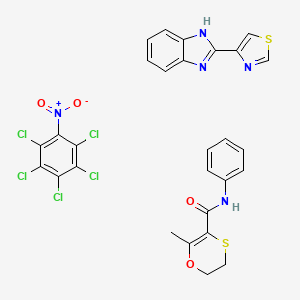
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an ethoxy group, a methyl-butenyl side chain, and a tetrazolyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common approach might include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of the Ethoxy Group: Ethylation reactions using ethyl halides in the presence of a base can introduce the ethoxy group at the desired position.
Attachment of the Methyl-Butenyl Side Chain: This step may involve alkylation reactions using suitable alkyl halides or alkenes.
Incorporation of the Tetrazolyl Group: The tetrazolyl group can be introduced through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups, such as the tetrazolyl group, to yield amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the ethoxy or methyl-butenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for therapeutic applications, including drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, modulating their activity. The presence of the tetrazolyl group suggests potential interactions with metal ions or participation in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Similar benzopyran derivatives known for their anticoagulant properties.
Flavonoids: Another class of benzopyran compounds with diverse biological activities.
Tetrazoles: Compounds containing the tetrazolyl group, often used in pharmaceuticals.
Uniqueness
The unique combination of functional groups in 2H-1-Benzopyran-2-one, 7-ethoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- sets it apart from other benzopyran derivatives, potentially offering distinct chemical reactivity and biological activity.
Properties
CAS No. |
76239-49-1 |
|---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
7-ethoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H18N4O3/c1-4-23-14-9-15-12(7-11(14)6-5-10(2)3)8-13(17(22)24-15)16-18-20-21-19-16/h5,7-9H,4,6H2,1-3H3,(H,18,19,20,21) |
InChI Key |
ACJONDVTWOHKQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C3=NNN=N3)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


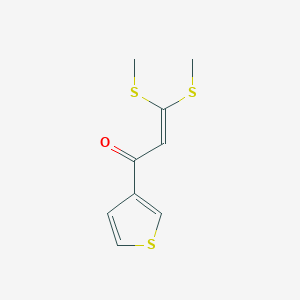
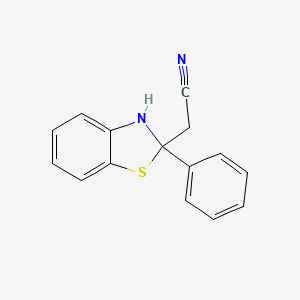
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)

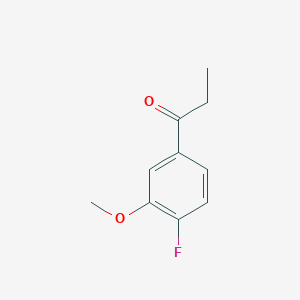

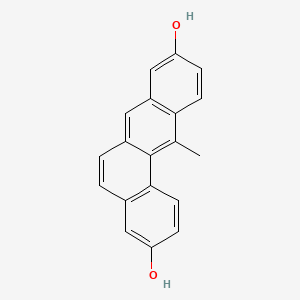

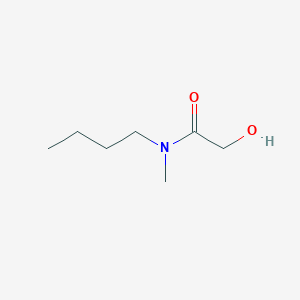
![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)

